Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate
CAS No.: 1407532-82-4
Cat. No.: VC2950612
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate - 1407532-82-4](/images/structure/VC2950612.png)
Specification
CAS No. | 1407532-82-4 |
---|---|
Molecular Formula | C14H21N3O2 |
Molecular Weight | 263.34 g/mol |
IUPAC Name | ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3 |
Standard InChI Key | CWQIPXOVFSXMFR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C |
Canonical SMILES | CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C |
Introduction
Chemical Identity and Basic Properties
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate is identified by multiple registry numbers and characterized by specific physicochemical properties that define its behavior in laboratory and industrial applications.
Registry Information
Identifier | Value |
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CAS Number | 174269-41-1, 1407532-82-4 |
PubChem CID | 71300227 |
EC Number | 939-102-3 |
MDL Number | MFCD22573525 |
InChI Key | CWQIPXOVFSXMFR-UHFFFAOYSA-N |
Physical and Chemical Properties
Structural Characteristics
The molecular architecture of ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate contributes significantly to its chemical reactivity and potential applications in various fields.
Core Structure
The compound features a pyridine ring as its primary structural element. This six-membered heterocyclic aromatic ring contains one nitrogen atom at position 1, contributing to the molecule's basic character and potential for hydrogen bonding interactions . The pyridine ring serves as the scaffold to which other functional groups are attached, providing a planar, aromatic foundation for the molecule.
Functional Groups
Several key functional groups contribute to the chemical behavior of this compound:
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Ethyl Carboxylate Group: Located at the 2-position of the pyridine ring, this ester functionality (COOC₂H₅) can undergo various transformations including hydrolysis, transesterification, and reduction .
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Methylene Bridge: A -CH₂- group at the 5-position of the pyridine connects the heterocyclic core to the piperazine moiety, providing conformational flexibility to the molecule .
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4-Methylpiperazine: This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 4, with a methyl group attached to the nitrogen at position 4. The piperazine contributes significantly to the molecule's basicity and potential for hydrogen bonding interactions .
Applications and Uses
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate has several potential applications, primarily in pharmaceutical research and organic synthesis.
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activity. Compounds containing the methylpiperazine moiety have been widely used in medicinal chemistry, particularly in the development of:
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Central nervous system agents
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Anticancer compounds
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Antimicrobial agents
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Receptor modulators
Similar structural motifs appear in compounds being investigated as AMP-activated protein kinase (AMPK) activators, which have potential applications in the treatment of metabolic disorders and certain cancers .
Building Blocks in Organic Synthesis
The presence of multiple functional groups makes ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate a versatile building block for synthetic chemists. The ester group provides a handle for further transformations, while the piperazine nitrogen offers opportunities for additional functionalization .
Structure-Activity Relationship Studies
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding the properties and potential applications of ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate.
Piperazine-Containing Pyridine Derivatives
A notable structural analog is 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS: 1180132-17-5), which differs in having an amino group at the 2-position instead of an ethyl carboxylate group, and an ethyl substituent on the piperazine instead of a methyl group . This compound has been identified as an intermediate in the synthesis of abemaciclib, a CDK4/6 inhibitor used in cancer treatment .
Pyrazine Analogs
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyrazin-2-yl] derivatives represent another class of related compounds where the pyridine ring is replaced by a pyrazine ring. These compounds have been investigated for their potential biological activities, particularly in pharmaceutical research .
Structure-Activity Relationships
Research on similar compounds suggests that modifications to the:
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Pyridine/pyrazine core
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Substituent at position 2
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Alkyl group on the piperazine
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Linker between the heterocycles
can significantly impact physicochemical properties and biological activities, offering avenues for fine-tuning molecular behavior in drug development .
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